1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a carboxamide group, making it a valuable scaffold in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and offer high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of catalysts such as ruthenium or copper can enhance the reaction efficiency and selectivity . Additionally, the reaction conditions can be optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like aryl halides and bases such as potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can form hydrogen bonds with target proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxamide: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with different substitution patterns.
3,5-Dimethyl-1H-pyrazole: Lacks the carboxamide group, leading to different reactivity.
Uniqueness
1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a phenyl group and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64174-41-0 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,5-dimethyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-9-8-11(15(2)14-9)12(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
InChI Key |
RLBVQQZVMKOSND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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